molecular formula C18H17IN2OS B4570202 6-iodo-3-(2-methylphenyl)-2-(propylthio)-4(3H)-quinazolinone

6-iodo-3-(2-methylphenyl)-2-(propylthio)-4(3H)-quinazolinone

Cat. No.: B4570202
M. Wt: 436.3 g/mol
InChI Key: JCSBHMSIZONHFD-UHFFFAOYSA-N
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Description

6-iodo-3-(2-methylphenyl)-2-(propylthio)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H17IN2OS and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.01063 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinazolinones are synthesized through various chemical reactions, providing a framework for producing complex molecules with potential therapeutic uses. For example, studies have demonstrated the lithiation of quinazolinones, a process where a hydrogen atom is replaced by a lithium atom, allowing for further functionalization. This method has been used to create a variety of quinazolinone derivatives with different substituents, showcasing the versatility of quinazolinones in chemical synthesis (Smith et al., 1996).

Applications in Cancer Research

Quinazolinone derivatives have shown promise in cancer research, particularly in the development of novel diagnostic and therapeutic agents. For instance, radioiodinated quinazolinone derivatives have been explored for their potential in enzyme-mediated cancer imaging and therapy. These compounds can be designed to target specific enzymes overexpressed in cancer cells, leading to the selective accumulation of the radioactive compound within tumors. This approach not only aids in the precise imaging of cancerous tissues but also delivers targeted radiotherapy to malignancies (Chen et al., 2006).

Properties

IUPAC Name

6-iodo-3-(2-methylphenyl)-2-propylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2OS/c1-3-10-23-18-20-15-9-8-13(19)11-14(15)17(22)21(18)16-7-5-4-6-12(16)2/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSBHMSIZONHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.